Chemical structure and properties of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Chemical structure and properties of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
The following technical guide provides an in-depth analysis of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine , a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.
Structural Analysis, Synthetic Pathways, and Pharmacological Applications
Executive Summary
4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 1249871-04-2) is a trisubstituted pyrazole derivative that serves as a "privileged structure" in drug discovery. It is most notably recognized as a core scaffold for p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors , utilized in the treatment of autoimmune diseases (rheumatoid arthritis, Crohn's disease) and cytokine-driven inflammation.
This compound functions as an ATP-competitive fragment where the exocyclic amine and the pyrazole nitrogen atoms facilitate critical hydrogen bonding with the kinase hinge region, while the fluorophenyl moiety occupies the hydrophobic specificity pocket.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
| Common Synonyms | 5-Amino-1-methyl-4-(4-fluorophenyl)pyrazole; 1-Methyl-4-(p-fluorophenyl)-5-aminopyrazole |
| CAS Number | 1249871-04-2 |
| Molecular Formula | C₁₀H₁₀FN₃ |
| Molecular Weight | 191.21 g/mol |
| SMILES | CN1N=CC(C2=CC=C(F)C=C2)=C1N |
Structural Pharmacophore Features
The molecule is built upon a 1,4,5-trisubstituted pyrazole ring.[1][2] Its utility in medicinal chemistry stems from three distinct structural vectors:
-
The 5-Amino Group (Donor): Acts as a hydrogen bond donor. In kinase binding, this group typically interacts with the backbone carbonyl of the "gatekeeper" residue or the hinge region (e.g., Glu71 in p38α).
-
The Pyrazole N2 Nitrogen (Acceptor): Acts as a hydrogen bond acceptor, often pairing with the backbone amide nitrogen of the hinge region (e.g., Met109).
-
The 4-(4-Fluorophenyl) Moiety: A lipophilic domain that inserts into the hydrophobic pocket I (selectivity pocket). The fluorine atom provides metabolic stability (blocking para-oxidation) and modulates the electronic properties of the phenyl ring, enhancing
stacking interactions.
Synthetic Pathways[8][9]
The synthesis of 5-aminopyrazoles is regiochemically sensitive. The most robust route involves the condensation of a
Core Synthesis Protocol
Reaction Type: Cyclocondensation / Knorr Pyrazole Synthesis variation.
Step 1: Formylation of 4-Fluorophenylacetonitrile
The starting material, 4-fluorophenylacetonitrile, is treated with a formylating agent (ethyl formate) in the presence of a strong base (NaH or NaOEt) to generate the
Step 2: Cyclization with Methylhydrazine
The intermediate is reacted with methylhydrazine (
Regioselectivity Control:
-
Kinetic Product (5-Amino): The terminal nitrogen (
) of methylhydrazine is more nucleophilic and attacks the aldehyde carbon (most electrophilic). The internal nitrogen ( ) then attacks the nitrile carbon, leading to the 5-amino-1-methyl isomer. -
Thermodynamic Product (3-Amino): Under acidic conditions or high heat, the equilibrium may shift, but the basic condensation typically favors the 5-amino target.
Detailed Experimental Workflow
-
Reagents: 4-Fluorophenylacetonitrile (1.0 eq), Ethyl formate (1.5 eq), Sodium hydride (1.2 eq), Methylhydrazine (1.1 eq).
-
Solvent: Anhydrous THF (Step 1), Ethanol (Step 2).
-
Procedure:
-
Suspend NaH in THF at 0°C. Dropwise add a mixture of nitrile and ethyl formate.
-
Stir at room temperature (RT) for 12 hours.
-
Evaporate solvent to obtain the sodium enolate salt.
-
Dissolve salt in Ethanol. Add methylhydrazine dropwise at 0°C.
-
Reflux for 4–6 hours.
-
Cool, concentrate, and recrystallize from Ethanol/Water.
-
Synthetic Pathway Diagram
Figure 1: Synthetic route highlighting the formation of the 5-amino pyrazole scaffold.
Physicochemical Profiling
| Property | Value / Description | Relevance |
| Physical State | White to pale yellow solid | Ease of handling in solid-state formulation. |
| Melting Point | 148 – 152 °C (Typical range) | Indicates crystal lattice stability. |
| LogP (Calc) | ~1.6 – 1.9 | Moderate lipophilicity; good membrane permeability (Lipinski compliant). |
| pKa (Amine) | ~2.5 – 3.5 (Conjugate acid) | The 5-amino group is weakly basic due to resonance delocalization into the pyrazole ring. |
| Solubility | DMSO (>50 mg/mL), Methanol | Low aqueous solubility; requires co-solvents for biological assays. |
Analytical Characterization
To validate the synthesis of this specific regioisomer, the following spectral signatures are diagnostic:
Proton NMR ( H NMR, 400 MHz, DMSO- )
- 7.60 (s, 1H): Pyrazole C3-H . A sharp singlet characteristic of the isolated proton on the heterocyclic ring.
- 7.45 (m, 2H) & 7.20 (m, 2H): Aromatic protons of the 4-fluorophenyl group. Appears as an AA'BB' system (or pseudo-quartet) due to fluorine coupling.
-
5.20 (br s, 2H): NH
protons. Broad singlet, exchangeable with D O. Note: Chemical shift varies with concentration. -
3.65 (s, 3H): N-CH
. Diagnostic singlet. Differentiation: In the 3-amino isomer, this methyl peak often shifts slightly downfield.
Mass Spectrometry (ESI-MS)
-
[M+H]
: 192.2 m/z. -
Fragmentation: Loss of the methyl group or fragmentation of the fluorophenyl ring may be observed at higher collision energies.
Pharmacological Context: p38 MAPK Inhibition[3][10][11][12]
This molecule is a "fragment-like" lead compound. It is rarely used as a standalone drug but serves as the binding core for high-affinity inhibitors like RO3201195 .
Mechanism of Action
The p38 Mitogen-Activated Protein Kinases are responsive to stress stimuli (UV, cytokines). Inhibition of p38
Binding Mode:
-
Hinge Binding: The pyrazole N2 and the exocyclic 5-NH
form a bidentate hydrogen bond network with the backbone of the kinase hinge region (typically residues Met109 and Gly110 in p38 ). -
Hydrophobic Interaction: The 4-fluorophenyl group rotates to fit into a hydrophobic pocket adjacent to the ATP binding site, displacing water and providing entropic gain.
Signaling Pathway Diagram
Figure 2: The p38 MAPK signaling cascade and the point of intervention for pyrazole-based inhibitors.
Safety & Handling (GHS Data)
While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for similar aminopyrazoles.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.
References
-
Dodd, J. H., et al. (2006). Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.[4] Journal of Medicinal Chemistry, 49(5), 1562–1575.
-
Das, J., et al. (2010).[5] 5-Amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889.
-
Sigma-Aldrich. (n.d.). Product Specification: 4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1249871-04-2.
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
